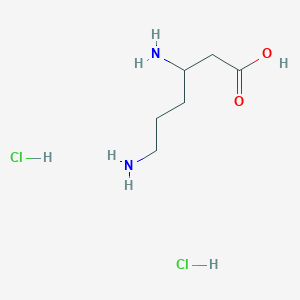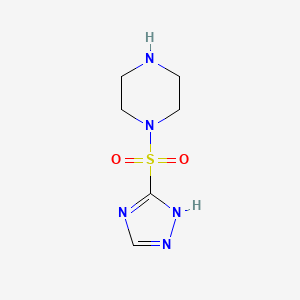
3,6-Diaminohexanoic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Diaminohexanoic acid dihydrochloride, also known as lysine dihydrochloride, is an amino acid . It has a molecular formula of C6H16Cl2N2O2 and a molecular weight of 219.11 .
Molecular Structure Analysis
The molecular structure of 3,6-Diaminohexanoic acid dihydrochloride is represented by the formula NH2(CH2)4CH(NH2)COOH·2HCl . The average mass is 219.109 Da and the mono-isotopic mass is 218.058884 Da .Physical And Chemical Properties Analysis
3,6-Diaminohexanoic acid dihydrochloride is a powder with a melting point of 146-147°C .Applications De Recherche Scientifique
Anaerobic Degradation and Amino Acid Formation
The anaerobic degradation pathway of lysine involves the conversion of β-lysine to 3,5-diaminohexanoate, a new amino acid, in a cobamide coenzyme-dependent reaction. This process is significant in understanding the biochemical pathways of amino acid fermentation and intermediate formation, offering insights into amino acid biosynthesis and degradation (Tsai & Stadtman, 1968).
Organic-Inorganic Frameworks
3,6-Diaminohexanoic acid dihydrochloride plays a role in forming complex organic-inorganic frameworks. For instance, it acts as a building block in the synthesis of bis(1,6-diammoniohexane) tetraaquahydrogen(1+) hexachlororhodate(III) dichloride, demonstrating the compound's utility in crystal engineering and the construction of cavities within frameworks for potential applications in material science and catalysis (Frank & Reiss, 1997).
Perovskite Solar Cells Enhancement
The introduction of 1,6-Diaminohexane Dihydrochloride into perovskite precursors significantly enhances the performance and stability of inverted planar perovskite solar cells. By affecting the crystallization dynamics and passivating vacancy defects, it contributes to improved power conversion efficiency and moisture resistance, highlighting its potential in advancing solar energy technology (Wang et al., 2018).
Chemiluminescence in Analytical Chemistry
4,5-Diaminophthalhydrazide dihydrochloride, a derivative of 3,6-Diaminohexanoic acid dihydrochloride, has been explored as a chemiluminescence reagent for α-keto acids in liquid chromatography. This application underscores the compound's role in developing highly sensitive and selective analytical methods for biological and chemical analysis (Ishida et al., 1990).
Safety And Hazards
The safety information for 3,6-Diaminohexanoic acid dihydrochloride indicates that it may cause skin irritation, serious eye damage, and may be harmful if swallowed or in contact with skin . Precautionary measures include avoiding breathing dust or mists, washing skin thoroughly after handling, and using only in a well-ventilated area .
Propriétés
IUPAC Name |
3,6-diaminohexanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-3-1-2-5(8)4-6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIYVUIIEUEADI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CC(=O)O)N)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Diaminohexanoic acid dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2709568.png)



![2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2709573.png)
![N-[2-[[2-(4-Fluorophenyl)-2-methylpropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2709574.png)



![N-(2-hydroxyethyl)-4-{[(4-hydroxyquinazolin-2-yl)sulfanyl]methyl}benzamide](/img/structure/B2709582.png)
amino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2709585.png)
![7-(4-Benzylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2709587.png)

![4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2709590.png)